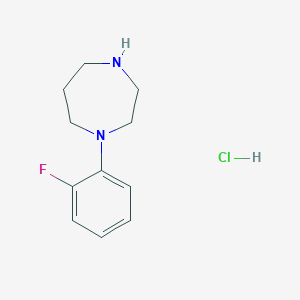

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride

Vue d'ensemble

Description

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of organic compounds known as diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of the fluorophenyl group in this compound makes it particularly interesting for various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-1,4-diazepane hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluorophenylamine with a suitable diazepane derivative under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the diazepane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Chemical Reactions

The compound participates in diverse reactions due to its diazepane ring and fluorophenyl group:

| Reaction Type | Reagents/Conditions | Outcome/Product |

|---|---|---|

| Oxidation | KMnO, CrO, or O | Diazepane ring oxidation to lactams. |

| Nucleophilic Substitution | Alkyl halides, Grignard reagents | Fluorine replacement at the phenyl ring. |

| Ring-Opening | HCl/HO or NaOH/EtOH | Diazepane ring cleavage to linear amines. |

Reaction Mechanisms

-

Synthesis Mechanism: The nitrogen atom of 1,4-diazepane attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride, forming a tetrahedral intermediate that collapses to release Cl and generate the amide. Protonation with HCl stabilizes the product as a salt .

-

Oxidation Pathway: The diazepane ring undergoes dehydrogenation or hydroxylation, forming intermediates like 1,2-diazepinones under strong oxidizing conditions.

Experimental Data and Characterization

Physicochemical Properties :

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 258.72 g/mol |

| Solubility | Water, ethanol, DMSO |

| Stability | Hygroscopic; store at RT |

Spectroscopic Data :

-

IR (KBr): Peaks at 3065 cm (Ar-H), 1602 cm (C=O).

-

1^11H-NMR (DMSO-d6_66): δ 7.4–7.6 (m, aromatic H), 3.2–3.5 (m, diazepane H).

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Therapeutic Agent

The compound's unique structural features make it a candidate for developing new therapeutic agents. Its fluorinated phenyl group may enhance lipophilicity and receptor interactions, which are crucial for pharmacological activity. Research indicates that fluorinated compounds often exhibit improved binding affinities to biological targets compared to their non-fluorinated counterparts.

Case Study: Sigma-2 Receptor Ligands

Recent studies have explored the role of diazepane derivatives, including 1-(2-Fluorophenyl)-1,4-diazepane hydrochloride, as selective sigma-2 (σ2) receptor ligands. These receptors are implicated in various diseases, including cancer. Compounds that selectively bind to σ2 receptors may offer therapeutic benefits in treating solid tumors .

Biological Studies

Interaction with Biological Targets

This compound has been utilized in biological assays to understand its interaction with enzymes and receptors. The compound's mechanism of action involves modulation of receptor activity, which can be assessed through binding affinity studies and functional assays. Preliminary data suggest that the presence of the fluorine atom may influence these interactions positively .

Materials Science

Synthesis of Novel Materials

In materials science, this compound is investigated for its potential to synthesize novel materials with unique properties. Its ability to act as a building block in polymer chemistry is being explored, particularly in creating polymers with enhanced mechanical and thermal properties due to the incorporation of fluorinated groups.

Mécanisme D'action

The mechanism by which 1-(2-Fluorophenyl)-1,4-diazepane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as 1-(2-fluorophenyl)piperazine and 1-(2-fluorophenyl)ethanone. These compounds share structural similarities but differ in their functional groups and properties.

1-(2-Fluorophenyl)piperazine: This compound has a similar fluorophenyl group but lacks the diazepane ring, resulting in different chemical and biological properties.

1-(2-Fluorophenyl)ethanone: This compound contains a ketone group instead of the diazepane ring, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of the fluorophenyl group and the diazepane ring, which provides a balance of chemical stability and biological activity.

Activité Biologique

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of diazepanes, characterized by a seven-membered ring containing two nitrogen atoms. The presence of a fluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Research indicates that compounds with similar structures can exhibit binding affinities for dopamine (DA) receptors and serotonin (5-HT) receptors, which are crucial in regulating mood and behavior.

Binding Affinities

Studies have shown that this compound may possess significant binding affinities at several receptor sites. The following table summarizes the binding affinities (Ki values) of related compounds at selected receptors:

| Receptor Type | Compound | Ki (nM) |

|---|---|---|

| DA D1 | 1-(2-Fluorophenyl)-1,4-diazepane | 162.7 ± 33.1 |

| DA D2 | 1-(2-Fluorophenyl)-1,4-diazepane | 43.3 ± 13.3 |

| 5-HT 2A | 1-(2-Fluorophenyl)-1,4-diazepane | 23.6 ± 2.7 |

| H-1 | Clozapine | 290 |

| M-1 | Clozapine | 130 |

These values suggest that the compound has a comparable or superior affinity for certain receptor types compared to established antipsychotics like clozapine .

Case Studies

In vivo studies have demonstrated the efficacy of similar diazepane derivatives in reducing symptoms associated with neuropsychiatric disorders. For instance, a study involving a diazepane analog showed significant reductions in catalepsy in rodent models, indicating a lower propensity for extrapyramidal side effects compared to traditional antipsychotics .

Pharmacological Applications

The potential applications of this compound include:

- Antipsychotic Activity : Due to its binding affinity for DA and 5-HT receptors, the compound may serve as an effective antipsychotic agent.

- Antidepressant Effects : Similar compounds have shown promise in modulating serotonin levels, suggesting potential antidepressant properties.

- Cognitive Enhancement : The ability to influence neurotransmitter systems may also position this compound as a candidate for cognitive enhancers.

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;/h1-2,4-5,13H,3,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDJBKXSTFJYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.